3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride

描述

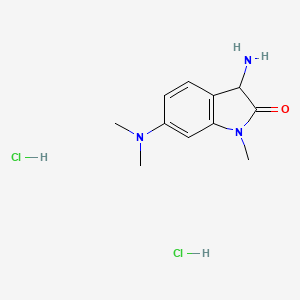

3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride, with the CAS number 1786215-06-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indole class of compounds, which are known for their various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit promising antibacterial and antifungal activities. The compound has been tested against various bacterial strains, showing significant inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The indole structure is frequently associated with anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

For instance, a related study highlighted a series of indole derivatives that showed significant activity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range . The potential mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

There is emerging evidence that indole derivatives can exhibit neuroprotective effects. Compounds in this class have been shown to interact with neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases. Specifically, they may act as GABAergic agents, which could be beneficial in conditions like epilepsy and anxiety disorders .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several indole derivatives, including our compound of interest. The results confirmed its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations as low as 10 µM, indicating strong anticancer activity .

- Neuroprotective Assessment : An investigation into the neuroprotective effects of related indole compounds revealed their ability to inhibit oxidative stress-induced neuronal cell death, pointing towards their potential use in treating neurodegenerative disorders .

科学研究应用

Biological Activities

Research indicates that 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its interaction with specific biological targets is crucial for understanding its potential therapeutic roles.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Applications in Research

The compound has found applications across several research domains:

- Drug Development : Its unique indole structure and functional groups make it a valuable scaffold for designing new pharmaceuticals.

- Biological Interaction Studies : Investigations into how this compound interacts with various biological targets are ongoing, with implications for drug optimization and development.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

- Anticancer Study : In vitro studies demonstrated that 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one significantly reduced cell viability in breast cancer cell lines through apoptosis induction.

- Neuroprotection Research : A study investigating its effects on neuronal cells showed that the compound could reduce oxidative stress markers, indicating potential neuroprotective effects.

These findings emphasize the need for further research to fully elucidate the mechanisms of action and therapeutic potential of this compound.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride?

- Synthesis : Use nucleophilic substitution or reductive amination to introduce the dimethylamino group, followed by cyclization to form the indole core. Purification via column chromatography or recrystallization is critical to isolate the dihydrochloride salt.

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the methyl group at position 1 and dimethylamino at position 6). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. HPLC (≥98% purity) is recommended for batch consistency checks .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Impurity profiling via high-resolution MS or tandem MS can identify degradation products.

- Stability : Conduct accelerated stability studies (40°C/75% relative humidity) over 4 weeks. Monitor pH in aqueous solutions and use lyophilization for long-term storage to prevent hydrolysis .

Q. What safety protocols are essential for handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact.

- Storage : Store in airtight, light-resistant containers at -20°C. Desiccate to prevent hygroscopic degradation.

- Waste disposal : Neutralize with a 1% acetic acid solution before incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers evaluate the cytotoxicity of this compound in cancer cell lines?

- Assay : Use the sulforhodamine B (SRB) assay for adherent cells. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Normalize results to untreated controls.

- Controls : Include reference drugs (e.g., doxorubicin) and assess IC50 values. Validate using multiple cell lines (e.g., HeLa, MCF-7) to identify tissue-specific effects .

Q. What experimental strategies are used to investigate its mechanism of action?

- Target identification : Use affinity chromatography with immobilized compound beads to pull down binding proteins. Validate targets via Western blot or surface plasmon resonance (SPR).

- Pathway analysis : Perform RNA sequencing or phosphoproteomics to map signaling pathways (e.g., apoptosis, DNA repair). Compare results with known inhibitors (e.g., TAS-103, a structurally related anticancer agent) .

Q. How can pharmacokinetic and metabolic profiles be studied preclinically?

- Metabolite identification : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns to synthetic standards.

- Pharmacokinetics : Administer intravenously/orally to rodents and collect plasma samples at timed intervals. Calculate AUC, half-life, and bioavailability using non-compartmental modeling .

Q. Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data across studies be resolved?

- Variables to assess : Cell line genetic drift, serum concentration in culture media, and assay endpoint (e.g., SRB vs. MTT). Replicate experiments under standardized conditions.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means. Use Hill slopes to evaluate dose-response curve reliability .

属性

IUPAC Name |

3-amino-6-(dimethylamino)-1-methyl-3H-indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-13(2)7-4-5-8-9(6-7)14(3)11(15)10(8)12;;/h4-6,10H,12H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTLZHMXSMKWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N(C)C)C(C1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。